molecular formula C12H10O4 B1282994 8-Acetyl-7-methoxycoumarin CAS No. 89019-07-8

8-Acetyl-7-methoxycoumarin

Cat. No. B1282994
CAS RN: 89019-07-8
M. Wt: 218.2 g/mol
InChI Key: OTYBDEHZHXKGBO-UHFFFAOYSA-N
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Description

8-Acetyl-7-methoxycoumarin is a derivative of coumarin, a fragrant organic chemical compound in the benzopyrone chemical class. Although the provided papers do not directly discuss 8-Acetyl-7-methoxycoumarin, they provide insights into closely related compounds, such as 8-Acetyl-7-hydroxycoumarin, which can be used to infer some properties and behaviors of 8-Acetyl-7-methoxycoumarin due to structural similarities.

Synthesis Analysis

The synthesis of derivatives of 8-acetyl-7-hydroxycoumarin, such as aryl/heteroarylpiperazinyl derivatives, has been achieved using a microwave-assisted synthesis protocol. This method is efficient and is confirmed by various spectroscopic methods including 1H, 13C NMR, and HRMS spectrometry . Although the exact synthesis of 8-Acetyl-7-methoxycoumarin is not detailed, similar protocols could potentially be applied for its synthesis.

Molecular Structure Analysis

The molecular structure of 8-Acetyl-7-hydroxycoumarin derivatives has been confirmed through NMR and HRMS spectrometry, ensuring the accuracy of the synthesized compounds . Molecular docking studies have been used to understand the interaction of these molecules with biological targets, such as the 5-HT1A receptor, which could also be relevant for the methoxycoumarin derivatives .

Chemical Reactions Analysis

The chemical reactions involving 8-Acetyl-7-hydroxycoumarin derivatives focus on their interaction with biological targets. For instance, the binding of 8-Acetyl-7-hydroxycoumarin to human serum albumin (HSA) has been studied, revealing that it binds in the hydrophobic cavity of HSA mainly through hydrophobic interactions and hydrogen bonding . This suggests that 8-Acetyl-7-methoxycoumarin may also engage in similar interactions due to its structural resemblance.

Physical and Chemical Properties Analysis

The physical and chemical properties of 8-Acetyl-7-hydroxycoumarin derivatives can be inferred from their interactions with proteins and receptors. The binding to HSA causes a conformational change in the protein and affects the fluorescence spectra, indicating changes in the physical properties upon interaction . The high affinity of certain derivatives for the 5-HT1A receptor also suggests significant chemical specificity and potential biological activity .

Scientific Research Applications

Antiproliferative and Antimicrobial Properties

  • Schiff bases of 3-Acetyl-8-methoxycoumarin as Antiproliferative Agents : A study by Kalaiarasi et al. (2018) explored Schiff bases derived from 3-acetyl-8-methoxycoumarin, showing significant antiproliferative activity against breast and lung cancer cell lines while being non-toxic to normal cells. These compounds also exhibited antimicrobial activity against several bacterial and fungal pathogens (Kalaiarasi et al., 2018).

Antitumor and Apoptotic Effects

  • Anti-tumor-promoting Effects of 8-Substituted 7-methoxycoumarins : Research by Ito et al. (1999) indicated that certain 8-substituted 7-methoxycoumarins exhibit significant anti-tumor-promoting activity, potentially valuable as anti-tumor agents (Ito et al., 1999).
  • 5-Geranyloxy-7-Methoxycoumarin in Cancer Prevention : Patil et al. (2013) isolated 5-geranyloxy-7-methoxycoumarin from limes, showing that it inhibits colon cancer cell proliferation by inducing apoptosis and may act as a cancer preventive agent (Patil et al., 2013).

Melanogenesis and Skin Health

  • 8-Methoxycoumarin in Enhancing Melanogenesis : Chung et al. (2019) found that 8-methoxycoumarin can significantly increase melanin content in cells, suggesting its potential in treating hypopigmentation disorders and in the cosmetic industry for hair depigmentation (Chung et al., 2019).

Antimicrobial Effects

  • Antimicrobial Effects Against Foodborne Pathogens : Yang et al. (2017) studied the antimicrobial effects of 7,8-dihydroxy-6-methoxycoumarin and its analogues, demonstrating notable activity against various foodborne pathogens and indicating their potential as natural antimicrobial agents (Yang et al., 2017).

Inflammatory Cytokine Inhibition

  • Scopoletin's Inhibition of Inflammatory Cytokines : Moon et al. (2007) explored the use of scopoletin (6-methoxy-7-hydroxycoumarin) in inhibiting the production of inflammatory cytokines in human mast cells, demonstrating its potential regulatory effect on inflammatory reactions (Moon et al., 2007).

Safety And Hazards

When handling 8-Acetyl-7-methoxycoumarin, it is recommended to avoid breathing in mist, gas, or vapors. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

8-acetyl-7-methoxychromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c1-7(13)11-9(15-2)5-3-8-4-6-10(14)16-12(8)11/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTYBDEHZHXKGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC2=C1OC(=O)C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20556130
Record name 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Acetyl-7-methoxycoumarin

CAS RN

89019-07-8
Record name 8-Acetyl-7-methoxy-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20556130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
Y Tine, F Renucci, J Costa, A Wélé, J Paolini - Molecules, 2017 - mdpi.com
The metabolites from the coumarin class, present in tissues of plants belonging mainly to the Rutaceae and Apiaceae families, included compounds with high chemical diversity such as …
Number of citations: 63 www.mdpi.com
KM Amin, SM Abou-Seri, FM Awadallah… - European Journal of …, 2015 - Elsevier
… The target compounds were synthesized from 8-acetyl-7-methoxycoumarin that underwent Claisen–Schmidt condensation with various aldehydes to give the chalcones 6a–e, followed …
Number of citations: 66 www.sciencedirect.com
K Aghoramurthy, TR Seshadri - Journal of the Chemical Society …, 1954 - pubs.rsc.org
… However this influence alone is not enough since 7-methoxycoumarin does not suffer demethylation under the same conditions whereas 8-acetyl-7-methoxycoumarin is demethylated. …
Number of citations: 6 pubs.rsc.org
C Wang, Y Li, T Zhang, D Wei, Y Hou… - Chemistry & …, 2018 - Wiley Online Library
… Dimethyl sulfate could exhibit the strongest reaction activity only at 50 C, hence, 8-acetyl-7-methoxycoumarin (4) was obtained in remarkable yield under this moderate condition. Baeyer…
Number of citations: 1 onlinelibrary.wiley.com
C Xia, J Deng, W Tong, J Chen, Z Xiang, X Yang… - ACS …, 2023 - ACS Publications
The varying antioxidant potential of Citrus medica associated with different geographical regions makes the evaluation of C. medica for natural antioxidants essential. This work aimed …
Number of citations: 4 pubs.acs.org
S CT, R PR, MK, M KM, A EM… - Future Journal of …, 2020 - Springer
… , and 219.2102 which were identified as 7-hydroxy-6-methoxy coumarin, 4-methylumbelliferone, 5-methoxy-6,7-furanocoumarin, 7-hydroxycoumarin, and 8-Acetyl-7-methoxycoumarin …
Number of citations: 0 link.springer.com

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